

(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-LY341495	
Cat. No.:	B15616575	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate receptors (mGluRs), with a primary affinity for Group II mGluRs, encompassing mGluR2 and mGluR3 subtypes.[1][2] At higher concentrations, it also exhibits antagonist activity at Group I and Group III mGluRs.[1][2] This broad-spectrum antagonist profile at mGluRs makes it a valuable tool in neuroscience research. Its mechanism of action extends beyond simple receptor blockade, influencing downstream signaling cascades that are implicated in various neurological and psychiatric conditions. Notably, its antidepressant-like effects are mediated through the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways, leading to increased brain-derived neurotrophic factor (BDNF) expression. This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-LY341495, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Quantitative Data: Receptor Binding Affinity and Potency

The antagonist activity of LY341495 has been quantified across various mGluR subtypes using radioligand binding assays and functional assays. The following table summarizes the reported



half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

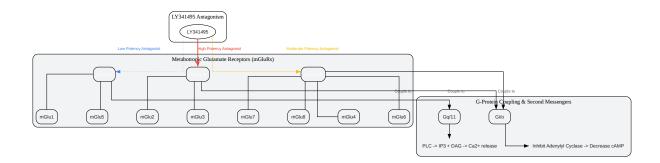
Receptor Subtype	Agonist/R adioligan d Displaced	Assay Type	Cell Line	IC50 (nM)	Ki (nM)	Referenc e
Group I						
mGlu1a	Quisqualat e	Phosphoin ositide Hydrolysis	AV12-664	7800	7000	[1]
mGlu5a	Quisqualat e	Phosphoin ositide Hydrolysis	AV12-664	8200	7600	[1]
Group II						
mGlu2	(1S,3R)- ACPD	cAMP Formation	RGT	21	-	[1]
mGlu2	[3H]- LY341495	Radioligan d Binding	СНО	-	1.67	[3]
mGlu3	(1S,3R)- ACPD	cAMP Formation	RGT	14	-	[1]
mGlu3	[3H]- LY341495	Radioligan d Binding	СНО	-	0.75	[3]
Group III						
mGlu4a	L-AP4	cAMP Formation	RGT	22000	-	[1]
mGlu7	L-AP4	cAMP Formation	RGT	990	-	[1]
mGlu8	L-AP4	cAMP Formation	RGT	170	-	[1]



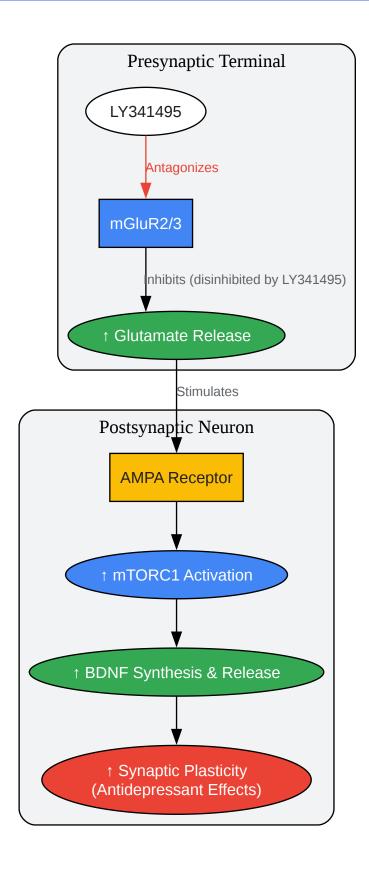
Signaling Pathways

The primary mechanism of action of LY341495 is the competitive antagonism of mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

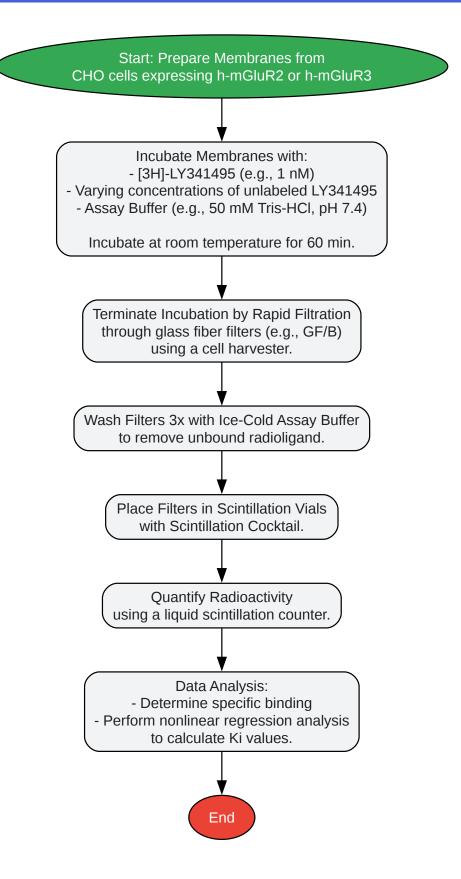












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616575#what-is-the-mechanism-of-action-of-rac-ly341495]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com